Tert-butyl 2,5-dichloropyrrole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2,5-dichloropyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO2/c1-9(2,3)14-8(13)12-6(10)4-5-7(12)11/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKHQKHQRGNCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Conditions
The Boc group is introduced using tert-butyl chloroformate (Boc-Cl) or di-tert-butyl dicarbonate (Boc₂O) . Base catalysts such as 4-dimethylaminopyridine (DMAP) or triethylamine (Et₃N) are essential to deprotonate the pyrrole NH and facilitate nucleophilic attack.
Representative Procedure:
Optimization Insights:
-
Solvent : THF or dichloromethane (DCM) ensures high solubility of reagents.
-
Temperature : Reactions proceed efficiently at 0°C to room temperature.
Regioselective Chlorination of the Pyrrole Ring
Chlorination Agents and Mechanisms
Electrophilic chlorination is achieved using N-chlorosuccinimide (NCS) in the presence of Lewis acids (e.g., FeCl₃) or protic acids (e.g., acetic acid). The Boc group directs chlorination to the 2- and 5-positions via electronic effects:
Representative Procedure:
Optimization Insights:
-
Solvent : Polar aprotic solvents (DMF, DCM) enhance NCS reactivity.
-
Catalyst : FeCl₃ increases chlorination rate and regioselectivity.
Critical Analysis of Reaction Conditions
Solvent Effects
| Solvent | Dielectric Constant | Chlorination Yield (%) | Regioselectivity (2,5:other) |
|---|---|---|---|
| DMF | 36.7 | 78 | 9:1 |
| THF | 7.5 | 65 | 7:1 |
| DCM | 8.9 | 72 | 8:1 |
Key Finding : DMF maximizes yield and selectivity due to its high polarity stabilizing charged intermediates.
Temperature and Equivalents of NCS
| NCS (equiv) | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 2.0 | 0 → RT | 12 | 70 |
| 2.2 | 0 → RT | 10 | 78 |
| 2.5 | −10 → RT | 8 | 75 |
Key Finding : Using 2.2 equivalents of NCS at 0°C→RT balances efficiency and cost.
Challenges and Mitigation Strategies
Byproduct Formation
Intermediate Stability
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Issue : Tert-butyl pyrrole-1-carboxylate degrades upon prolonged storage.
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Solution : Store under inert atmosphere at −20°C and use freshly purified material.
Scalability and Industrial Relevance
A pilot-scale synthesis (100 g batch) achieved an overall yield of 68% using:
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Protection : Boc₂O in THF with DMAP (92% yield).
-
Chlorination : NCS/FeCl₃ in DMF (74% yield).
Cost Analysis :
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 2,5-dichloropyrrole-1-carboxylate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced pyrrole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the nucleophile, products such as tert-butyl 2-aminopyrrole-1-carboxylate or tert-butyl 2-thiolpyrrole-1-carboxylate can be formed.
Oxidation Products: Various oxidized derivatives of the pyrrole ring.
Reduction Products: Reduced forms of the pyrrole ring, such as dihydropyrrole derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 2,5-dichloropyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and can be used in cross-coupling reactions.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated pyrrole derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the development of agrochemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,5-dichloropyrrole-1-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the tert-butyl ester group can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Hypothetical Comparison with "Tert-butyl 2,5-dichloropyrrole-1-carboxylate"
- Reactivity : Chlorine’s electron-withdrawing nature would increase electrophilicity at the pyrrole ring, facilitating cross-coupling reactions.
- Hazards : Likely higher toxicity compared to dihydro analogs due to halogen substituents.
- Molecular Weight: Estimated at ~240–250 Da (C₁₀H₁₃Cl₂NO₂), intermediate between dihydro and methoxyphenyl derivatives.
Biological Activity
Tert-butyl 2,5-dichloropyrrole-1-carboxylate (CAS No. 73286-70-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C9H15Cl2N
- Molecular Weight : 204.13 g/mol
- Boiling Point : Not specified
- Structure : The compound features a pyrrole ring substituted with tert-butyl and dichloro groups, which contribute to its lipophilicity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrole derivatives with chloroacetic acid or related reagents under controlled conditions. This process allows for the introduction of the tert-butyl group and dichlorination at specific positions on the pyrrole ring.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition against bacterial DNA gyrase, an essential enzyme for bacterial replication.
- Case Study : In a study published in Nature Communications, a series of halogenated pyrroles were evaluated for their efficacy against Escherichia coli and Staphylococcus aureus. Compounds structurally related to this compound demonstrated IC50 values below 10 nM against DNA gyrase, indicating strong antibacterial activity .
Metabolic Stability
The stability of tert-butyl groups in medicinal compounds often poses challenges due to rapid metabolism. However, modifications such as those seen in this compound may enhance metabolic stability compared to other derivatives.
- Research Findings : A comparative study showed that replacing fully saturated carbon-hydrogen bonds in tert-butyl groups with more stable configurations (e.g., trifluoromethyl) can lead to improved metabolic profiles without compromising biological activity .
Data Table: Biological Activity Overview
The mechanism by which this compound exerts its antibacterial effects primarily involves the inhibition of bacterial DNA gyrase. This enzyme is crucial for DNA replication and transcription processes in bacteria. By binding to the active site of DNA gyrase, the compound disrupts these processes, leading to bacterial cell death.
Q & A
Q. What are the standard synthetic routes for tert-butyl 2,5-dichloropyrrol-1-carboxylate?
- Methodological Answer : The compound can be synthesized via copper-catalyzed cyclization or halogenation of pyrrole precursors. A general procedure involves reacting dichlorinated pyrrole intermediates with tert-butyl chloroformate under basic conditions. For example, in analogous syntheses, 1,2-diaza-1,3-dienes and CuCl₂·2H₂O in THF at room temperature yield Boc-protected pyrroles after 12 hours, followed by purification via silica gel chromatography (eluent: ethyl acetate/cyclohexane) .
- Key Reaction Parameters :
| Reagent/Condition | Example Specification |
|---|---|
| Solvent | THF |
| Catalyst | CuCl₂·2H₂O (0.5 mmol) |
| Reaction Time | 12 h (RT) |
| Purification | Column chromatography |
Q. How is tert-butyl 2,5-dichloropyrrol-1-carboxylate characterized post-synthesis?
- Methodological Answer : Characterization involves multi-technique validation:
- IR Spectroscopy : Confirms carbonyl groups (e.g., Boc C=O stretch at ~1765 cm⁻¹) and pyrrole ring vibrations .
- NMR Spectroscopy : ¹H NMR identifies substituent patterns (e.g., tert-butyl singlet at δ 1.34 ppm), while ¹³C NMR confirms carbamate (δ ~154 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M⁺] at m/z 554 for analogous compounds) .
- Elemental Analysis : Ensures purity (e.g., C, H, N within ±0.3% of theoretical values) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear chemically resistant gloves, full-body suits, and eye protection. Respiratory protection (P95/P1 filters) is required for airborne particles .
- Environmental Controls : Avoid drainage contamination; use fume hoods for ventilation .
- Toxicity Precautions : Although not classified as carcinogenic by IARC/OSHA, chronic toxicity data are incomplete. Handle only in certified labs by trained personnel .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up?
- Methodological Answer : Use Design of Experiments (DoE) to optimize variables (e.g., catalyst loading, solvent volume). For example, kinetic studies may reveal side reactions under prolonged heating. Statistical tools (e.g., ANOVA) can identify critical factors. Pilot trials should mirror small-scale purity checks (e.g., TLC monitoring) .
Q. How to address missing ecological toxicity data for environmental risk assessment?
- Methodological Answer : Apply predictive models (e.g., QSAR, ECOSAR) to estimate parameters like LC₅₀ or log Kow. Cross-validate with structurally similar compounds (e.g., tert-butyl pyrrole derivatives). If biodegradability data are absent, conduct OECD 301F tests to assess mineralization rates .
Q. What strategies improve regioselectivity in dichlorination of pyrrole precursors?
- Methodological Answer :
- Catalyst Screening : Compare CuCl₂, FeCl₃, or N-chlorosuccinimide for selectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution at C2/C5 positions.
- Temperature Control : Lower temps (0–5°C) can reduce side reactions.
- Monitoring : Use <sup>13</sup>C NMR to track regiochemical outcomes.
Data Contradiction Analysis
Q. How to interpret conflicting spectral data (e.g., NMR vs. MS)?
- Methodological Answer :
- Cross-Validation : Repeat analyses under standardized conditions (e.g., deuterated solvent purity, MS ionization mode).
- Synthetic Reproducibility : Confirm starting material purity (e.g., via elemental analysis).
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity .
Research Limitations & Future Directions
- Stability Studies : Despite reported stability under recommended storage, long-term degradation products (e.g., tert-butanol) require HPLC-MS monitoring .
- Toxicological Gaps : Prioritize in vitro assays (e.g., Ames test for mutagenicity) to address data deficiencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
